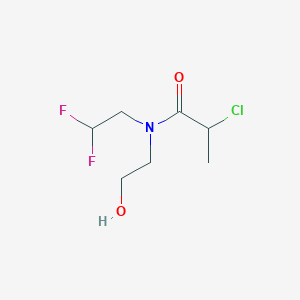
6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil, also known as ADHU, is a synthetic analog of uracil. It was first synthesized in the 1960s and has been researched for its potential applications in various fields. In
Aplicaciones Científicas De Investigación
6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil has been researched for its potential applications in various fields. It has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in the treatment of viral infections, as it has been shown to inhibit the replication of certain viruses. Additionally, 6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil has been studied for its potential use in the development of new antibiotics, as it has been shown to inhibit the growth of certain bacteria.
Mecanismo De Acción
The mechanism of action of 6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil is not fully understood. However, it is believed to inhibit the activity of enzymes involved in nucleic acid synthesis, such as thymidylate synthase and dihydrofolate reductase. This inhibition leads to a decrease in the production of nucleic acids, which is thought to be responsible for its anticancer and antiviral properties.
Biochemical and Physiological Effects
6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as the replication of certain viruses. It has also been shown to inhibit the growth of certain bacteria. Additionally, 6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil has been shown to have immunomodulatory effects, as it has been shown to increase the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil is that it is relatively easy to synthesize, making it readily available for research purposes. Additionally, it has been shown to have a number of potential applications in various fields. However, one limitation of 6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in laboratory experiments.
Direcciones Futuras
There are a number of future directions for research on 6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil. One area of research could be to further investigate its potential as an anticancer agent. Additionally, research could be conducted to optimize its use as an antiviral and antibiotic agent. Further studies could also be conducted to better understand its mechanism of action and to identify any potential side effects or limitations. Finally, research could be conducted to explore the use of 6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil in combination with other drugs or therapies to enhance its efficacy.
Métodos De Síntesis
6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil can be synthesized using a multistep process starting from uracil. The first step involves the reaction of uracil with nitrous acid to form 5-nitrosouracil. This compound is then reacted with ethyl formate to form 5-ethoxycarbonyl-1-nitrosouracil. The final step involves the reaction of 5-ethoxycarbonyl-1-nitrosouracil with ammonia to form 6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil.
Propiedades
IUPAC Name |
6-amino-5-[(E)-hydroxyiminomethyl]-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3/c1-10-5(8)4(3-9-14)6(12)11(2)7(10)13/h3,14H,8H2,1-2H3/b9-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJVBDGDFTVCKE-YCRREMRBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=O)N(C1=O)C)/C=N/O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]triazol-4-yl]acetic acid](/img/structure/B6635115.png)




![2-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl-(2,2-difluoroethyl)amino]ethanol](/img/structure/B6635153.png)

![1-[2-[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635167.png)
![1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635188.png)
![3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid](/img/structure/B6635197.png)

![2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid](/img/structure/B6635202.png)
![1-[(3-Bromopyridine-2-carbonyl)amino]cycloheptane-1-carboxylic acid](/img/structure/B6635213.png)
